7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Description
7-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS: 1256822-33-9; molecular formula: C₉H₇BrO₄; molecular weight: 259.06) is a brominated derivative of the 1,4-benzodioxane scaffold. Its structure features a bicyclic dioxane ring fused to a benzene ring, with a carboxylic acid group at position 2 and a bromine substituent at position 5. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing chiral therapeutic agents. Its bromine atom enhances lipophilicity and may influence receptor binding specificity .
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-5-1-2-6-7(3-5)14-8(4-13-6)9(11)12/h1-3,8H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWHJRMUOSNQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=CC(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256822-33-9 | |
| Record name | 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves the bromination of 2,3-dihydro-1,4-benzodioxine followed by carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that derivatives of benzodioxine compounds exhibit various biological activities. The 7-bromo variant has been investigated for its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that modifications to the benzodioxine structure can enhance pharmacological properties, making it a candidate for further drug development.
Case Study: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that compounds related to 7-bromo-2,3-dihydro-1,4-benzodioxine exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting the compound's potential in cancer therapy .
Synthetic Methodologies
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow chemists to utilize it in various reactions, including:
- Electrophilic Aromatic Substitution : The bromine atom can be replaced with other functional groups to create diverse derivatives.
- Cyclization Reactions : The carboxylic acid group facilitates cyclization processes that are essential in forming larger ring structures.
Example Reaction Pathway
One notable synthetic pathway involves the reaction of 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with nucleophiles to produce substituted benzodioxines. This method has been documented to yield high purity products with good yields .
Material Science
In material science, compounds like 7-bromo-2,3-dihydro-1,4-benzodioxine are explored for their potential use in creating polymers and advanced materials due to their unique electronic properties. Research is ongoing into how these compounds can be incorporated into polymer matrices for applications such as sensors and electronic devices.
Mechanism of Action
The mechanism of action of 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of key enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
Substituent Variations in Benzodioxine Carboxylic Acids
The table below compares 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with structurally related compounds, focusing on substituents, molecular properties, and applications:
Key Structural and Functional Differences
Bromine vs. Fluorine Substituents :
- The 7-bromo derivative (259.06 g/mol) has higher molecular weight and lipophilicity compared to the 6,7-difluoro analog (244.19 g/mol). Bromine’s larger atomic radius and polarizability may improve binding to hydrophobic pockets in biological targets .
- Fluorine, being electronegative, enhances metabolic stability but reduces steric bulk compared to bromine .
Chirality and Enantiomeric Purity: Non-brominated analogs (e.g., 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid) are resolved using Alcaligenes faecalis IaaH amidase, achieving >99% e.e. for both (R)- and (S)-enantiomers .
Pharmacological Implications
- Brominated Derivatives : The 7-bromo substituent may enhance binding to halogen-binding pockets in enzymes or receptors, as seen in brominated kinase inhibitors. Its increased molecular weight could improve plasma half-life but may reduce oral bioavailability .
- Fluorinated Analogs : The 6,7-difluoro compound’s lower logP compared to brominated derivatives may improve aqueous solubility, favoring CNS penetration .
Biological Activity
7-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (C9H7BrO4) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound features a bromine atom at the 7th position and a carboxylic acid group at the 2nd position of the benzodioxine structure. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrO4 |
| Molecular Weight | 245.06 g/mol |
| CAS Number | 1256822-33-9 |
| Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves bromination followed by carboxylation. Common methods include:
- Bromination : Using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
- Carboxylation : Employing carbon monoxide in the presence of sodium tert-butoxide under controlled conditions to yield the carboxylic acid derivative.
Antimicrobial Properties
Research indicates that 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
These findings suggest its potential as a therapeutic agent in treating bacterial and fungal infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it may inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cell lines.
- Apoptosis Induction : Promoting programmed cell death via mitochondrial pathways.
For instance, studies have shown that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has been evaluated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
The exact mechanism of action remains under investigation; however, it is believed that the compound interacts with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity linked to inflammation and cancer progression.
Further research is necessary to elucidate these pathways and confirm the specific molecular interactions involved .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cancer Research : In a study focusing on breast cancer cells, treatment with varying concentrations of 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for introducing a bromine substituent into the dihydrobenzodioxine scaffold?
- Methodological Answer : Bromination can be achieved via electrophilic aromatic substitution (EAS) using reagents like under controlled conditions. For regioselective bromination, directing groups such as carboxylic acids or electron-withdrawing substituents (e.g., -NO) can guide bromine placement. Precedents in brominated benzoic acid derivatives (e.g., 3-bromo-2-methylbenzoic acid) highlight the importance of reaction temperature and solvent polarity in optimizing yield . Characterization via and is critical to confirm substitution patterns.
Q. Which analytical techniques are most reliable for verifying the purity and structure of 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation requires a combination of:
- Mass spectrometry (MS) : To determine molecular weight (e.g., , MW = 267.06 g/mol) .
- NMR spectroscopy : can identify protons adjacent to the bromine and carboxylic acid groups, while confirms carbonyl and aromatic carbon environments .
- Melting point analysis : Compare observed values (e.g., 146–151°C for analogous compounds) to literature data .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid?
- Methodological Answer : A factorial design can systematically vary factors such as temperature, catalyst loading, and reaction time. For example, a study on brominated biphenylcarboxylic acids used orthogonal arrays to identify optimal conditions for coupling reactions . Data analysis via regression models (e.g., ANOVA) helps resolve contradictions in yield trends, while response surface methodology (RSM) refines parameter ranges for maximum efficiency .
Q. What computational strategies predict the reactivity of the bromine substituent in further functionalization (e.g., Suzuki-Miyaura coupling)?
- Methodological Answer : Density functional theory (DFT) calculations can model the electronic effects of the bromine atom on the aromatic ring. For instance, studies on 5-bromo-2-thiophenecarboxylic acid used Mulliken charge analysis to predict sites for cross-coupling reactions . Molecular dynamics simulations (e.g., in COMSOL Multiphysics) may further assess steric hindrance and transition-state energetics .
Q. How do solvent polarity and pH influence the stability of the carboxylic acid group in aqueous or biological environments?
- Methodological Answer : Stability studies should employ:
- pH-rate profiling : Monitor degradation kinetics across pH 2–10 using HPLC. Analogous compounds (e.g., 4-bromo-2-fluorobiphenyl-3-carboxylic acid) show increased hydrolysis at alkaline pH due to deprotonation of the carboxylic acid .
- Solvent polarity indices : Compare degradation rates in polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents. Data from brominated benzoic acids suggest higher stability in non-polar solvents .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reaction yields reported across studies for similar brominated benzodioxine derivatives?
- Methodological Answer :
Replicate experiments : Ensure consistency in reagent quality (e.g., ≥97% purity for boronic acid coupling partners) .
Control for moisture/oxygen : Use Schlenk lines or gloveboxes for air-sensitive steps (critical in palladium-catalyzed reactions) .
Statistical validation : Apply t-tests or chi-square analysis to compare yield distributions. For example, orthogonal design studies on brominated thiophenes resolved variability by isolating temperature as a key factor .
Application-Oriented Questions
Q. What biological screening strategies are appropriate for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- In vitro assays : Test inhibition of enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. Brominated analogs like 7-bromo-tetralin acetic acid have shown anti-inflammatory activity in similar setups .
- ADMET profiling : Use Caco-2 cell monolayers for permeability studies and cytochrome P450 inhibition assays to predict metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
